molecular formula C18H21NO B263797 N-(2,4-dimethylphenyl)-4-isopropylbenzamide

N-(2,4-dimethylphenyl)-4-isopropylbenzamide

Cat. No.: B263797
M. Wt: 267.4 g/mol
InChI Key: DXSBKZUGHGBQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-4-isopropylbenzamide, also known as DPA or Dibenzoylmethane, is a synthetic compound that has gained attention for its potential applications in scientific research. DPA is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. Its chemical formula is C17H19NO and it has a molecular weight of 253.34 g/mol. In

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-isopropylbenzamide is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation. By inhibiting AKT activity, this compound may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,4-dimethylphenyl)-4-isopropylbenzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to work with. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of this compound for various applications.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-4-isopropylbenzamide. One area of interest is in the development of this compound-based therapies for cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields. Finally, more studies are needed to determine the optimal dosage and administration of this compound for different applications. Overall, this compound is a promising compound with potential applications in various scientific fields.

Synthesis Methods

N-(2,4-dimethylphenyl)-4-isopropylbenzamide can be synthesized through a reaction between 2,4-dimethylbenzoyl chloride and isopropylamine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified through recrystallization or column chromatography. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-isopropylbenzamide has been investigated for its potential applications in various scientific fields. One of the most notable applications is in cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that this compound works by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C18H21NO/c1-12(2)15-6-8-16(9-7-15)18(20)19-17-10-5-13(3)11-14(17)4/h5-12H,1-4H3,(H,19,20)

InChI Key

DXSBKZUGHGBQRY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C)C

Origin of Product

United States

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